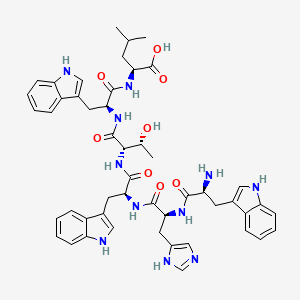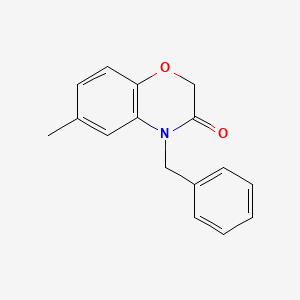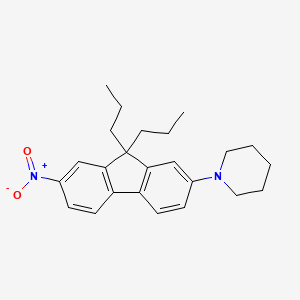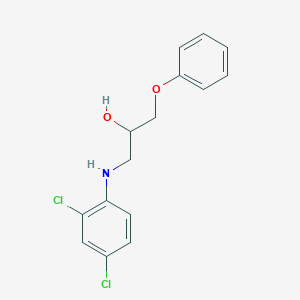![molecular formula C26H38O5S B12607079 4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid CAS No. 915313-30-3](/img/structure/B12607079.png)
4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid is a complex organic compound characterized by its biphenyl core structure with decyloxy and butane-1-sulfonic acid substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Decyloxy Group: The decyloxy group is introduced via an etherification reaction, where the biphenyl compound reacts with decanol in the presence of a strong base.
Attachment of the Butane-1-sulfonic Acid Group: The final step involves the sulfonation of the butane chain, which can be achieved using sulfonating agents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the decyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonic acid group, potentially converting it to a sulfonate or sulfinate.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include sulfonates and sulfinates.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystal elastomers and other polymeric materials.
Wirkmechanismus
The mechanism of action of 4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the sulfonic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-{[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid
- 4-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid
Comparison:
- Structural Differences: The primary difference lies in the length of the alkoxy chain (decyloxy vs. octyloxy vs. hexyloxy).
- Unique Properties: The longer decyloxy chain in 4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid may confer different solubility, hydrophobicity, and interaction profiles compared to its shorter-chain analogs.
- Applications: While all these compounds may be used in similar applications, the specific properties of each compound can make them more suitable for certain uses. For example, the decyloxy derivative may be preferred in applications requiring higher hydrophobicity.
Eigenschaften
CAS-Nummer |
915313-30-3 |
|---|---|
Molekularformel |
C26H38O5S |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
4-[4-(4-decoxyphenyl)phenoxy]butane-1-sulfonic acid |
InChI |
InChI=1S/C26H38O5S/c1-2-3-4-5-6-7-8-9-20-30-25-16-12-23(13-17-25)24-14-18-26(19-15-24)31-21-10-11-22-32(27,28)29/h12-19H,2-11,20-22H2,1H3,(H,27,28,29) |
InChI-Schlüssel |
HEAPCWDESBXDGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)

![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)

![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)



![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)


